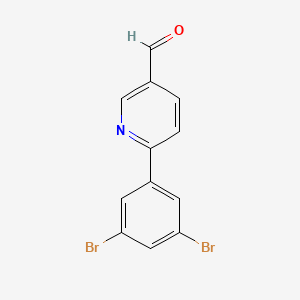
6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde, AldrichCPR is a chemical compound known for its unique structure and properties. It is a derivative of pyridinecarboxaldehyde, where the pyridine ring is substituted with a 3,5-dibromophenyl group. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde typically involves the bromination of pyridine-3-carboxaldehyde followed by the introduction of the 3,5-dibromophenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at controlled temperatures to ensure the selective bromination of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
化学反应分析
Types of Reactions
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 6-(3,5-dibromophenyl)pyridine-3-carboxylic acid.
Reduction: 6-(3,5-dibromophenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of protein function. The bromine atoms on the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde can be compared with other pyridinecarboxaldehyde derivatives such as:
- Pyridine-2-carboxaldehyde (2-formylpyridine)
- Pyridine-4-carboxaldehyde (4-formylpyridine)
- 3,5-dibromobenzaldehyde
Uniqueness
The presence of both the 3,5-dibromophenyl group and the pyridine ring in 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde provides unique reactivity and binding properties, making it a valuable compound in various research applications.
生物活性
6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure
The compound features a pyridine ring substituted with a dibromo-phenyl group and an aldehyde functional group. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including this compound. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 50 | Antibacterial |
| Compound A (similar structure) | 30 | Antibacterial |
| Compound B (differently substituted) | 75 | Antifungal |
The minimum inhibitory concentration (MIC) for this compound was determined to be 50 µg/mL against E. coli, indicating moderate antibacterial activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focusing on various pyridine derivatives demonstrated that compounds with similar structures could inhibit cancer cell growth effectively.
Case Study: In Vitro Evaluation
In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines. The compound induced apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability.
Table 2: Cytotoxicity of Pyridine Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 21 | MCF-7 |
| Compound C | 15 | MCF-7 |
| Compound D | 30 | PC-3 |
The IC50 value for the compound was found to be approximately 21 µM against MCF-7 cells, indicating its potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may target the c-MET and VEGFR-2 pathways, which are crucial in tumor growth and metastasis.
属性
分子式 |
C12H7Br2NO |
|---|---|
分子量 |
341.00 g/mol |
IUPAC 名称 |
6-(3,5-dibromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7Br2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-7H |
InChI 键 |
PDXABOMUYNQIRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















